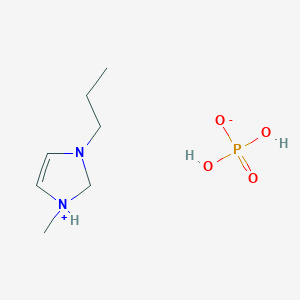

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate

Description

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate is an ionic liquid or salt characterized by a substituted imidazolium cation paired with a dihydrogen phosphate anion. The imidazolium core is partially saturated (2,3-dihydro), with methyl and propyl substituents at positions 1 and 3, respectively. This structural motif imparts unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, making it suitable for applications in catalysis, drug delivery, and materials science .

Synthetic routes for such imidazolium salts typically involve alkylation of imidazole precursors followed by anion exchange. For example, methyl iodide is a common alkylating agent in analogous syntheses (e.g., N-methylation in ), while phosphate anions are introduced via metathesis or acid-base reactions . Structural confirmation of such compounds often relies on X-ray crystallography using programs like SHELXL, which is widely employed for small-molecule refinement .

Properties

CAS No. |

920745-89-7 |

|---|---|

Molecular Formula |

C7H17N2O4P |

Molecular Weight |

224.19 g/mol |

IUPAC Name |

dihydrogen phosphate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium |

InChI |

InChI=1S/C7H14N2.H3O4P/c1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

UMLWIDKPDLTWKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C[NH+](C=C1)C.OP(=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Alkylation: The imidazole ring is then alkylated with methyl and propyl groups to form 1-Methyl-3-propyl-2,3-dihydro-1H-imidazole.

Phosphorylation: The final step involves the reaction of the imidazole derivative with phosphoric acid to form the dihydrogen phosphate salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Imidazolium Cations

The methyl and propyl substituents on the imidazolium cation influence solubility, thermal stability, and reactivity. For instance:

- 1,3-Dimethoxy-4,5-dimethyl-1H-imidazol-3-ium hexafluorophosphate () features bulkier methoxy groups and a hexafluorophosphate anion. The methoxy substituents enhance hydrophilicity compared to the methyl-propyl combination, while the hexafluorophosphate anion increases lipophilicity .

- 1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide () includes an aromatic substituent, which may enhance π-π stacking interactions in pharmaceutical applications. The hydrobromide anion improves water solubility relative to dihydrogen phosphate .

Anion-Dependent Properties

The dihydrogen phosphate anion ([H₂PO₄]⁻) distinguishes this compound from other imidazolium salts:

- Hexafluorophosphate ([PF₆]⁻) : Imparts high thermal stability and low hygroscopicity, ideal for high-temperature ionic liquids (). However, it is less biocompatible than dihydrogen phosphate .

- Hydrobromide (Br⁻) : Enhances aqueous solubility and is common in pharmaceuticals but lacks the buffering capacity of phosphate () .

- Perfluorinated dihydrogen phosphates (e.g., pentacosafluoro-2-hydroxypentadecyl dihydrogen phosphate, ): Exhibit extreme hydrophobicity due to fluorinated chains, limiting their use in biological systems .

Physicochemical and Functional Comparisons

- Solubility : The dihydrogen phosphate anion confers pH-dependent solubility, as seen in phosphate buffer systems (). At pH 5–8, the compound is fully soluble, whereas analogs like hexafluorophosphate salts require organic solvents .

- Stability : Dihydrogen phosphate salts are less thermally stable than hexafluorophosphate analogs but more stable than hydrobromides, which may decompose under acidic conditions .

- Applications: Catalysis: Dihydrogen phosphate salts are effective in acid-catalyzed reactions due to their proton-donating ability, outperforming non-acidic anions like [PF₆]⁻ . Pharmaceuticals: Compared to the pyrrole-imidazole hybrid in , the dihydrogen phosphate salt may offer better bioavailability due to pH-responsive release .

Biological Activity

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate is a compound of interest due to its unique structural properties and potential biological activities. As an imidazolium salt, it features a positively charged nitrogen within a five-membered ring structure, which contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₅N₂O₄P, with a molecular weight of approximately 202.18 g/mol. The presence of the imidazolium ring and the phosphate group suggests significant interactions with biomolecules.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₇H₁₅N₂O₄P |

| Molecular Weight | 202.18 g/mol |

| Functional Groups | Imidazolium ring, phosphate |

This compound exhibits various biological activities that can be attributed to its chemical structure. The imidazolium moiety is known for its ability to interact with cellular membranes and proteins, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that imidazolium salts possess antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of bacteria and fungi due to their ability to disrupt membrane integrity or interfere with metabolic processes.

Cytotoxicity Studies

In vitro studies have demonstrated that certain imidazolium compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.

Case Study: Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound on various cancer cell lines showed significant inhibition of cell proliferation at micromolar concentrations. The IC50 values varied across different cell lines, indicating selective toxicity.

Interaction with Metal Ions

The ability of imidazolium salts to form complexes with metal ions has been explored for potential applications in drug delivery and catalysis. These interactions can enhance the solubility and bioavailability of therapeutic agents.

Summary of Key Studies

Q & A

Q. How can I optimize the synthesis of 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate using design of experiments (DoE) principles?

Methodological Answer: To optimize synthesis, apply fractional factorial design (FFD) to systematically vary parameters (e.g., temperature, molar ratios, reaction time). For imidazolium-based ionic liquids (ILs), prioritize factors like alkylation efficiency and phosphate counterion incorporation. Use response surface methodology (RSM) to identify interactions between variables and maximize yield. For example, highlights DoE’s role in minimizing experimental trials while capturing critical process dependencies . Preliminary screening via Plackett-Burman design can isolate dominant factors before advancing to central composite designs for optimization.

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the imidazolium core structure and propyl/methyl substituents. Compare chemical shifts with analogous compounds (e.g., 1-butyl-3-methylimidazolium salts in ) to validate purity .

- X-ray Diffraction (XRD): For crystallographic analysis, reference bis-imidazolium salts with propyl substituents () to interpret packing motifs and hydrogen-bonding networks involving the dihydrogen phosphate anion .

- FT-IR: Identify characteristic vibrations (e.g., P–O stretching at 900–1100 cm) to confirm anion-cation interactions.

Q. How does solvent polarity influence the solubility and reactivity of this ionic liquid in organic transformations?

Methodological Answer: Solvent selection impacts IL aggregation and catalytic activity. For example:

| Solvent | Polarity Index | Solubility (mg/mL) | Reactivity in SN2 |

|---|---|---|---|

| Acetonitrile | 5.8 | 120 | High |

| Toluene | 2.4 | 25 | Low |

| Water | 10.2 | 500 | Hydrolysis risk |

Use Kamlet-Taft parameters to correlate solvent polarity with IL stability. ’s data on analogous ILs suggests hydrophobic solvents (e.g., toluene) reduce anion dissociation, altering reactivity .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of reactions involving this IL as a catalyst or solvent?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) to map reaction pathways. For example:

- Use the artificial force induced reaction (AFIR) method () to identify transition states and intermediates in IL-mediated reactions .

- Simulate anion-cation interactions to predict solvent effects on activation barriers. For imidazolium salts, the dihydrogen phosphate anion’s proton mobility may stabilize transition states in acid-catalyzed reactions.

- Validate computational models with experimental kinetics (e.g., Arrhenius plots) to refine accuracy.

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer: Discrepancies often arise from differing experimental conditions:

- TGA-DSC Coupling: Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to distinguish decomposition pathways. Compare with DSC to detect phase transitions (e.g., melting or glass transitions).

- Isothermal Stability Tests: Conduct long-term stability studies at elevated temperatures (e.g., 150°C for 24h) to assess practical usability. Reference ’s DoE framework to design robustness tests .

- Anion-Cation Synergy: Analyze whether phosphate anion degradation (e.g., condensation to pyrophosphate) precedes cation decomposition.

Q. What reactor configurations are optimal for scaling catalytic processes using this IL under continuous flow conditions?

Methodological Answer: For continuous flow systems ( , RDF2050112):

- Membrane Reactors: Use ceramic or polymeric membranes to immobilize the IL, enhancing catalyst recycling. Monitor membrane compatibility with phosphate anions to avoid leaching.

- Microfluidic Channels: Design serpentine reactors with high surface-area-to-volume ratios to improve mass transfer. Computational fluid dynamics (CFD) can optimize channel geometry for IL viscosity (e.g., ~200 cP at 25°C).

- In-line Analytics: Integrate FT-IR or Raman probes for real-time monitoring of reaction intermediates .

Q. How can heterogeneous catalysis frameworks (e.g., supported IL phases) enhance recyclability without compromising activity?

Methodological Answer:

- Support Materials: Compare silica vs. carbon-based supports (e.g., graphene oxide) for IL immobilization. Silica’s hydroxyl groups may interact strongly with phosphate anions, reducing leaching (’s structural insights on imidazolium-silica interactions) .

- Leaching Tests: Use ICP-OES to quantify phosphorus loss after cycles. Optimize crosslinking density (e.g., via sol-gel methods) to balance stability and active site accessibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.